N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
- This compound may have applications in various fields due to its intriguing structure.
N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by several functional groups that contribute to its biological properties. The presence of a benzothieno-pyrimidine moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antibacterial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of benzothieno-pyrimidines demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been evaluated for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases. Compounds with similar structures have shown promising IC50 values indicating effective inhibition .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties:
- Mechanisms of Action : The presence of heterocyclic structures in the compound is associated with anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study synthesized a range of compounds based on the benzothieno-pyrimidine framework and tested their antimicrobial efficacy. The results indicated that several compounds had significant antibacterial activity with IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis .
Compound | IC50 (µM) | Bacterial Strain |
---|---|---|
7m | 0.63 | Bacillus subtilis |
7n | 1.13 | Salmonella typhi |
7o | 1.21 | Escherichia coli |
Study 2: AChE Inhibition
In another research effort focused on enzyme inhibition, various derivatives were screened for AChE inhibitory activity. The findings highlighted that certain modifications to the benzothieno-pyrimidine structure enhanced inhibitory potency significantly compared to standard inhibitors .
Compound | % Inhibition | Standard (Eserine) |
---|---|---|
7l | 85% | 90% |
7p | 78% | 90% |
Properties
CAS No. |
477313-38-5 |
---|---|
Molecular Formula |
C25H21BrClN3O2S2 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21BrClN3O2S2/c1-14-6-11-19(18(26)12-14)28-21(31)13-33-25-29-23-22(17-4-2-3-5-20(17)34-23)24(32)30(25)16-9-7-15(27)8-10-16/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
OPDFWNFUFLIMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)Br |
Origin of Product |
United States |
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